molecular formula C6H11NS B1599487 (R)-(-)-3-Methyl-2-Butyl Isothiocyanate CAS No. 737001-02-4

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

Cat. No. B1599487
M. Wt: 129.23 g/mol
InChI Key: YAVRRVJBEIYPRH-ZCFIWIBFSA-N
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Description

Synthesis Analysis

Isothiocyanates can be synthesized from primary amines via visible-light photocatalysis . Another method involves a two-step process that occurs via thermally induced hydrosilylation of hydrogen terminated silicon nanoparticles (H-SiNPs) and further reaction with potassium thiocyanate (KSCN) .


Molecular Structure Analysis

Isothiocyanates have a general structure of R–N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .


Chemical Reactions Analysis

Isothiocyanates react with water or hydrogen sulfide to yield amines which are converted to symmetrical disubstituted thioureas . They also react with amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .


Physical And Chemical Properties Analysis

Isothiocyanates are small molecular compounds with the structure of –N=C=S and are abundant in Brassicaceae or Cruciferae vegetables . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

  • Food Industry

    • Isothiocyanates are generally regarded as safe (GRAS) compounds and are allowed to be added to food as preservatives .
    • They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
    • Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular .
  • Pharmacological Industry

    • Isothiocyanates have received attention from researchers for their possible application in the pharmacological industry .
    • They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
  • Synthetic Chemistry

    • Isothiocyanates serve as valuable platforms for versatile transformations .
    • They have attracted the attention of biologists and chemists .
  • Flavor Research

    • Isothiocyanates occur widely in nature and are of interest in food science and medical research .
    • Vegetable foods with characteristic flavors due to isothiocyanates include bok choy, broccoli, cabbage, cauliflower, kale, wasabi, horseradish, mustard, radish, Brussels sprouts, watercress, papaya seeds, nasturtiums, and capers .
  • Chemical Conjugation Strategies

    • Isothiocyanate is reported to be more stable than isocyanate in many literatures .
    • It has been used in various applications involving chemical conjugation strategies .
  • Synthesis of Biologically Important Heterocyclic Skeletons

    • Acyl isothiocyanates, a type of isothiocyanate, have been employed in the synthesis of a number of biologically important heterocycles .
    • These include highly functionalized thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolane, spiro-fused oxazolines, triazines, and oxazines .
  • Sustainable Isothiocyanate Synthesis

    • A more sustainable isothiocyanate synthesis has been developed using isocyanides, elemental sulfur, and amines .
    • This method allows isocyanides to be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
    • This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating (40 C) .
  • Advancements in Isothiocyanate Synthesis

    • Recent advancements in the synthesis of isothiocyanates have been summarized .
    • Access to a variety of starting materials is important to prepare isothiocyanates with diverse structures .
    • Synthetic methods have been categorized into three types based on the starting materials and functional groups: (i) type A, derived from primary amines; (ii) type B, derived from other nitrogen functional groups; and (iii) type C, derived from non-nitrogen groups .
  • Thermal 1,3-Shift of Substituent in Acyl Isothiocyanates

    • A thermal 1,3-shift of substituent R in acyl isothiocyanates is reported to proceed via the transition state TS .
    • The isomerization of thioacyl isocyanates to acyl isothiocyanates, in solution at temperatures around 100 C, has been reported .

properties

IUPAC Name

(2R)-2-isothiocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVRRVJBEIYPRH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426867
Record name (R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

CAS RN

737001-02-4
Record name (R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
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(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
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(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

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